molecular formula C12H14N2O4S B1412380 N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide CAS No. 1407180-81-7

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B1412380
CAS No.: 1407180-81-7
M. Wt: 282.32 g/mol
InChI Key: GXGDXQDSAZGKKR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide typically involves the reaction of 1-acetyl-2-oxoindoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline derivative.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce indoline derivatives.

Scientific Research Applications

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is unique due to the presence of both the acetyl and ethanesulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDXQDSAZGKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide

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